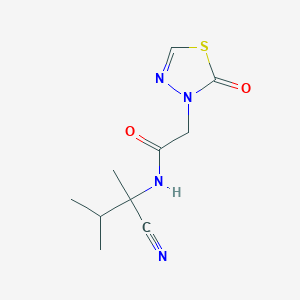

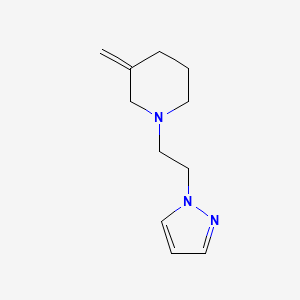

![molecular formula C16H19Cl2N3O2S B2694407 3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one CAS No. 1396574-32-5](/img/structure/B2694407.png)

3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dichlorophenylpiperazine (2,3-DCPP or DCPP) is a chemical compound from the phenylpiperazine family. It is both a precursor in the synthesis of aripiprazole and one of its metabolites .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Chemical Reactions Analysis

The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

The freezing point and boiling point of 1-(3,4-Dichlorophenyl)piperazine are 335.65K and 643.73K respectively. Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .Applications De Recherche Scientifique

Synthesis and Chemical Interactions

Research has been conducted on the synthesis and characterization of derivatives related to "3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one", providing insights into its potential applications in pharmaceuticals and material science. Studies include the synthesis of piperazine derivatives with potential antimicrobial and anticancer activities. For instance, novel piperazine derivatives have been synthesized and screened for antimicrobial activities, with some showing promising results against various microorganisms (Bektaş et al., 2007). Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, has been explored, highlighting methodologies that could be adapted for the synthesis and functionalization of "this compound" (Quan, 2006).

Anticancer Potential

A study on the design, synthesis, and biological evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, featuring substituted piperazines, highlighted their cytotoxicity potential against cancer cell lines. Compounds in this research showed high selective cytotoxicity towards cancerous cells over normal cells, suggesting the potential anticancer applications of similar structures (El-Masry et al., 2022).

Physicochemical Properties

Understanding the physicochemical properties of "this compound" is crucial for its application in scientific research. A study on a novel potential antifungal compound from the 1,2,4-triazole class, sharing structural similarities, provided insights into solubility, solute-solvent interactions, and thermodynamics, which are essential for drug formulation and material science applications (Volkova et al., 2020).

Pharmacological Interactions

The pharmacological interactions and potential therapeutic applications of piperazine derivatives have been widely studied. A notable example includes the exploration of piperazine derivatives as central pharmacological agents in therapeutic contexts, such as antipsychotics, antidepressants, and anxiolytics (Brito et al., 2018). These findings suggest a broad spectrum of scientific research applications for "this compound" and its derivatives in understanding and developing treatments for various conditions.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N3O2S/c17-11-2-1-3-13(15(11)18)20-5-7-21(8-6-20)16(23)12-10-24-9-4-14(22)19-12/h1-3,12H,4-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLESSQYKWOZKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

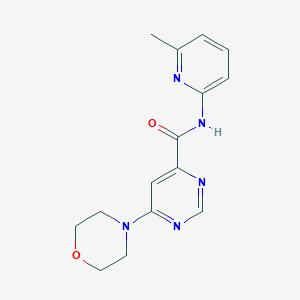

![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide](/img/structure/B2694324.png)

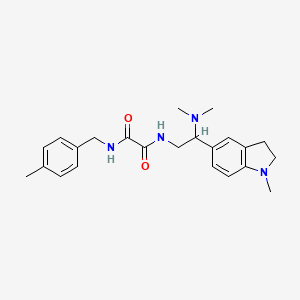

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2694327.png)

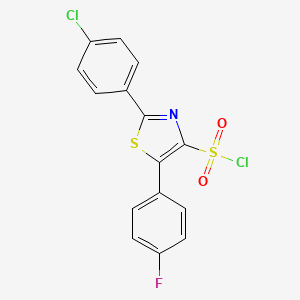

![2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2694333.png)

![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2694339.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)